molecular formula C6H4Br2FN B1409942 3,6-Dibromo-2-fluoroaniline CAS No. 1804931-55-2

3,6-Dibromo-2-fluoroaniline

Cat. No.: B1409942
CAS No.: 1804931-55-2
M. Wt: 268.91 g/mol
InChI Key: CUILDDBNESQPKG-UHFFFAOYSA-N
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Description

3,6-Dibromo-2-fluoroaniline is an aromatic compound with the molecular formula C6H3Br2FN. It is a derivative of aniline, where the hydrogen atoms at positions 3 and 6 are replaced by bromine atoms, and the hydrogen at position 2 is replaced by a fluorine atom. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,6-Dibromo-2-fluoroaniline can be synthesized through various methods. One common approach involves the bromination of 2-fluoroaniline. The reaction typically uses bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 3,6-Dibromo-2-fluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the type of reaction. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3,6-Dibromo-2-fluoroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Dibromo-2-fluoroaniline involves its interaction with various molecular targets. The bromine and fluorine substituents influence its reactivity and binding properties. In biological systems, it may interact with enzymes or receptors, affecting their function and leading to specific biological effects .

Comparison with Similar Compounds

  • 2,6-Dibromo-4-fluoroaniline
  • 2,4-Dibromo-6-fluoroaniline
  • 3,5-Dibromo-2-fluoroaniline

Comparison: Compared to these similar compounds, 3,6-Dibromo-2-fluoroaniline is unique due to its specific substitution pattern, which affects its chemical reactivity and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .

Properties

IUPAC Name

3,6-dibromo-2-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2FN/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUILDDBNESQPKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Br)N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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